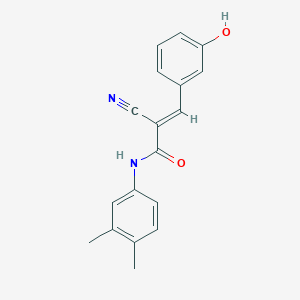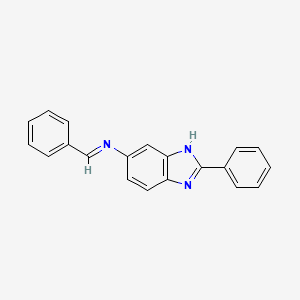![molecular formula C24H21IN8O3 B15018137 2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol](/img/structure/B15018137.png)
2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL is a complex organic compound that features a triazine ring substituted with various functional groups, including dimethylphenyl, nitrophenyl, and iodophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a condensation reaction involving cyanuric chloride and appropriate amines such as 3,4-dimethylaniline and 4-nitroaniline under controlled conditions.
Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.
Iodophenol Substitution: The final step involves the substitution of the hydrazone intermediate with 4-iodophenol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenolic groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The iodophenol moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, the compound’s triazine core and functional groups suggest potential applications as a pharmacophore in drug design. It could be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The triazine ring and its substituents could play a role in binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL
- 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL
Uniqueness
The uniqueness of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (dimethylphenyl) and electron-withdrawing (nitrophenyl) groups on the triazine ring can influence its electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C24H21IN8O3 |
|---|---|
Molecular Weight |
596.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-iodophenol |
InChI |
InChI=1S/C24H21IN8O3/c1-14-3-5-19(11-15(14)2)28-23-29-22(27-18-6-8-20(9-7-18)33(35)36)30-24(31-23)32-26-13-16-12-17(25)4-10-21(16)34/h3-13,34H,1-2H3,(H3,27,28,29,30,31,32)/b26-13+ |
InChI Key |
AKJWDEMTRQRMSP-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)I)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)I)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018068.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B15018077.png)

![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018087.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018098.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018106.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018113.png)

![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15018124.png)
![2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15018130.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B15018145.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15018149.png)
